molecular formula C8H7ClN4O B1328569 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1000017-96-8

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1328569
M. Wt: 210.62 g/mol
InChI Key: BAHXRQQRIQTGNE-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions. The chloro and carbohydrazide substituents on the imidazo[1,2-a]pyridine core can influence the reactivity and physical properties of the molecule, making it a valuable compound for further chemical transformations and biological studies.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as those related to 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, has been achieved through various methods. One approach involves a five-component cascade reaction that efficiently produces N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine carbohydrazide derivatives . This method is catalyst-free and utilizes environmentally benign solvents, highlighting its operational simplicity and clean reaction profile.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazo[1,2-a]pyridine core. Spectroscopic studies, including X-ray structure analyses, have been used to confirm the structures of related compounds . These studies are crucial for understanding the reactivity and potential interactions of the molecule with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the synthesis of chloroimidazo[4,5-c]pyridines and related derivatives has been accomplished through ring closure reactions . Additionally, the coupling of N-tosylhydrazones with imidazopyridines followed by reductive annulation has been used to construct pyrrolo-imidazo[1,2-a]pyridine scaffolds . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine derivatives as intermediates in the synthesis of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide and related compounds are influenced by their molecular structure. The presence of chloro and carbohydrazide groups can affect the compound's solubility, stability, and reactivity. For example, the use of different solvents and reagents can lead to the formation of various heterocyclic derivatives, as seen in the synthesis of pyrazolo[3,4-b]pyridines . Understanding these properties is essential for the development of new compounds with desired biological or chemical activities.

Scientific Research Applications

Chemistry and Properties

  • The chemistry and properties of compounds related to 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been reviewed. These studies emphasize the preparation procedures, protonated/deprotonated forms, complex compounds formation, and significant properties like spectroscopic, structural, magnetic, biological, and electrochemical activities of such ligands (Boča, Jameson, & Linert, 2011).

Biological Significance

  • Pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, has shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This review outlines the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties along with structure-activity relationship (SAR) studies, suggesting room for further exploration of such compounds in drug development (Cherukupalli et al., 2017).

Synthetic and Medicinal Aspects

  • The antitubercular activity of 2-isonicotinoylhydrazinecarboxamide derivatives, closely related to the carbohydrazide moiety of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, has been reviewed. These derivatives show significant activity against various strains of Mycobacterium, including resistant strains, highlighting the potential of such compounds in developing new anti-TB agents (Asif, 2014).

Potential for Further Research

  • The heterocyclic N-oxide derivatives, including those synthesized from imidazole and related structures, have shown a variety of functionalities important in areas like metal complexes formation, catalysis, and medicinal applications. The review emphasizes the versatility of such compounds, including their anticancer, antibacterial, and anti-inflammatory activities, suggesting a broad spectrum of potential applications in advanced chemistry and drug development (Li et al., 2019).

Safety And Hazards

The compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust, washing exposed body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHXRQQRIQTGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

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